molecular formula C9H14 B1610217 1,3,5-Trimethyl-1,4-cyclohexadiene CAS No. 4074-23-1

1,3,5-Trimethyl-1,4-cyclohexadiene

Cat. No. B1610217
CAS RN: 4074-23-1
M. Wt: 122.21 g/mol
InChI Key: FWNSPYIKHBSEAH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,4-cyclohexadiene, also known as symmetrical trimethylbenzene, is a chemical compound with the molecular formula C9H12. It is a colorless liquid with a strong odor and is insoluble in water. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular formula of this compound is C9H12. Its structure consists of a cyclohexadiene ring with three methyl groups attached at positions 1, 3, and 5 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, including electrophilic additions and Diels-Alder reactions. These reactions lead to the formation of different products, depending on the reaction conditions and reagents .


Physical And Chemical Properties Analysis

  • Molar Volume : 149.0±3.0 cm³/mol

Scientific Research Applications

Organic Synthesis Applications

1,3,5-Trimethyl-1,4-cyclohexadiene derivatives have been used in various organic synthesis processes. For example, 3-(Trimethylsilyl)-1,4-cyclohexadiene has been applied as a building block in the synthesis of cyclitols via desymmetrization methods and as an allylation reagent. It is also employed as a silane transfer reagent in recent developments (Simonneau & Oestreich, 2016).

Metal-Induced Carbonylating Ring Enlargement

In the realm of organometallic chemistry, this compound has been used to explore the stereochemistry of metal- and Lewis acid-induced carbonylating ring enlargement. This process involves the complexation and transformation of cyclohexadienes to bicyclo[3.2.1]oct-3-ene-2,8-diones, which holds significance in stereochemical studies (Eilbracht, Hittinger & Kufferath, 1990).

Reductive Silylation Processes

1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene has been studied for its efficacy in reductive silylation processes. These reactions are crucial for generating low-valent transition metals and in catalytic applications. The reagent's ability to effectuate reductive silylation of various unsaturated functionalities including deoxygenation of main group oxides has been a point of focus (Beagan, Huerfano, Polezhaev & Caulton, 2019).

Cycloisomerization Reactions

The role of this compound in cycloisomerization reactions, particularly those catalyzed by gold and platinum, has been explored. This process is notable for its broad alkyne scope and its ability to produce a range of highly functionalized cyclohexadienes (Sun, Conley, Zhang & Kozmin, 2006).

Photochemistry and Electrocyclic Reactions

The compound and its derivatives have been pivotal in photochemical studies, particularly in exploring the electrocyclic ring-opening reactions. These studies help in understanding reaction mechanisms in chemistry and biology, such as the transformation of 1,3-cyclohexadiene to 1,3,5-hexatriene (Deb & Weber, 2011).

Mechanism of Action

Target of Action

1,3,5-Trimethyl-1,4-cyclohexadiene is a chemical compound that primarily targets organic synthesis processes. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

The compound is known to participate in cycloaddition reactions, specifically Diels-Alder reactions . This type of reaction is a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring . The reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups, or the reverse .

Biochemical Pathways

These reactions are crucial in the formation of six-membered rings, which are common structures in many biochemical compounds .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As an intermediate in organic synthesis, its primary effect is the formation of more complex compounds through cycloaddition reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s insolubility in water may limit its use in aqueous environments. Additionally, certain conditions may be required to facilitate its participation in Diels-Alder reactions .

Safety and Hazards

1,3,5-Trimethyl-1,4-cyclohexadiene is considered hazardous. Proper safety measures should be followed when handling and storing it. It is flammable and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1,3,5-Trimethyl-1,4-cyclohexadiene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in electrophilic addition reactions, where it can react with halogens or hydrogen halides

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo electrophilic addition reactions highlights its potential to influence gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in various settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .

properties

IUPAC Name

1,3,5-trimethylcyclohexa-1,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-7-4-8(2)6-9(3)5-7/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNSPYIKHBSEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448676
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4074-23-1
Record name 1,3,5-TRIMETHYL-1,4-CYCLOHEXADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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